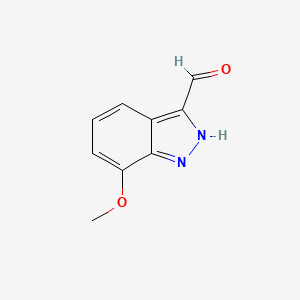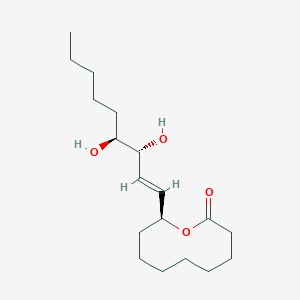
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is an organofluorine compound with the molecular formula C8H7F4N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with fluorine atoms and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine atoms into the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of aniline. This can be achieved using reagents such as Selectfluor® or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives with different properties and applications.
科学研究应用
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved efficacy and stability.
Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and altering its electronic properties. These interactions can affect various biological pathways, leading to potential therapeutic effects or other biological activities.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative with only one fluorine atom.
3-(2,2,2-Trifluoroethyl)aniline: An aniline derivative with a trifluoroethyl group but without additional fluorine atoms on the aromatic ring.
4-Fluoro-3-methyl-n-(2,2,2-trifluoroethyl)aniline: A compound with similar structure but with a methyl group instead of a hydrogen atom on the aromatic ring.
Uniqueness
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is unique due to the combination of fluorine atoms and a trifluoroethyl group on the aniline ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability, altered electronic characteristics, and potential for diverse chemical reactivity. These properties make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H7F4N |
|---|---|
分子量 |
193.14 g/mol |
IUPAC 名称 |
4-fluoro-3-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2 |
InChI 键 |
CHZFEYKPEHUDRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)CC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
![(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B12958386.png)






![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)
